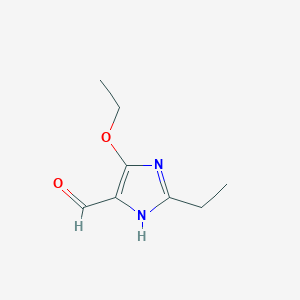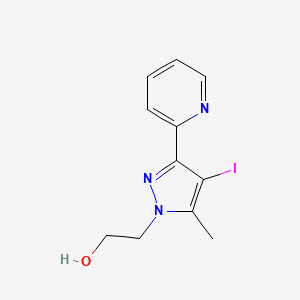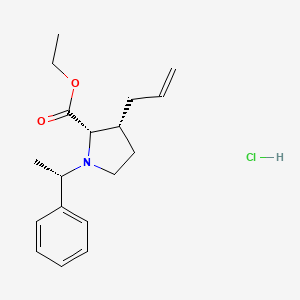
Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound belongs to the class of pyrrolidines, which are heterocyclic amines characterized by a five-membered ring structure. The unique stereochemistry of this compound, with specific (2S,3R) and (S) configurations, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate hydrochloride typically involves multiple steps to ensure the correct stereochemistry is achieved. One common method includes the use of enantioselective synthesis techniques. For instance, starting from Fmoc-protected Garner’s aldehyde, a high-yielding two-step synthesis can be employed, followed by a Horner–Wadsworth–Emmons reaction to produce the corresponding enoate . The diastereoselective 1,4-addition of lithium dialkylcuprates to the enoate is then optimized to achieve high yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like alkyl halides or organometallic reagents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in various alkylated or halogenated compounds.
Scientific Research Applications
Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate hydrochloride has a wide range of scientific research applications:
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its specific stereochemistry.
Industry: The compound can be used in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
(2S,3R)-3-methylglutamate: Another chiral compound with similar stereochemistry used in the study of excitatory amino acid transporters.
Pyrrolidine derivatives: A class of compounds with a five-membered ring structure, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both allyl and phenylethyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H26ClNO2 |
|---|---|
Molecular Weight |
323.9 g/mol |
IUPAC Name |
ethyl (2S,3R)-1-[(1S)-1-phenylethyl]-3-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H25NO2.ClH/c1-4-9-16-12-13-19(17(16)18(20)21-5-2)14(3)15-10-7-6-8-11-15;/h4,6-8,10-11,14,16-17H,1,5,9,12-13H2,2-3H3;1H/t14-,16+,17-;/m0./s1 |
InChI Key |
IYYFULAYQVITMI-XAUMKULISA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H](CCN1[C@@H](C)C2=CC=CC=C2)CC=C.Cl |
Canonical SMILES |
CCOC(=O)C1C(CCN1C(C)C2=CC=CC=C2)CC=C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



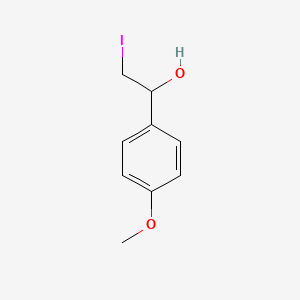
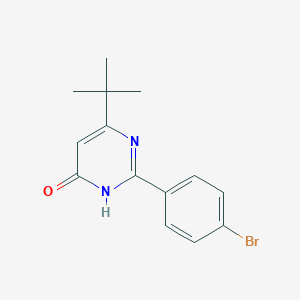
![(R)-tert-butyl 2-(1-(2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate](/img/structure/B13342705.png)
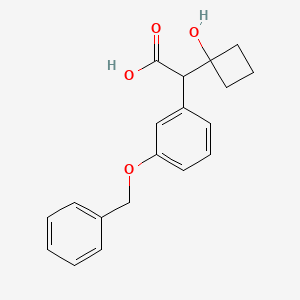
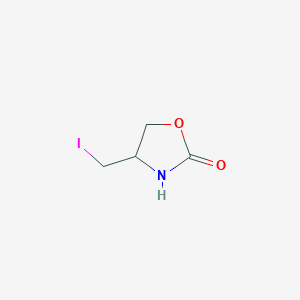
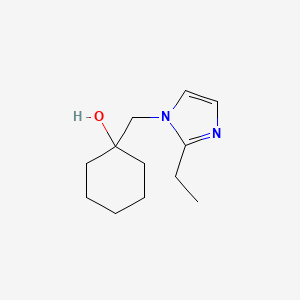
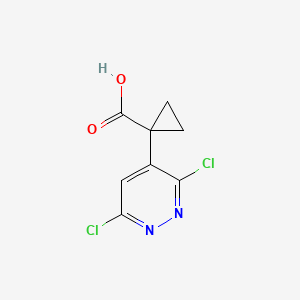

![6-(L-Prolyl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B13342745.png)
